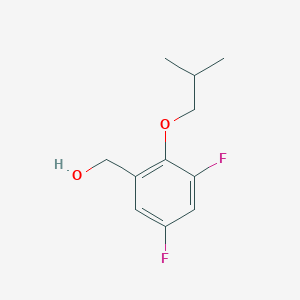

(3,5-Difluoro-2-isobutoxyphenyl)methanol

Description

(3,5-Difluoro-2-isobutoxyphenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₁₁H₁₄F₂O₂ and a molecular weight of 216.23 g/mol. The compound features a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, an isobutoxy group at the 2-position, and a hydroxymethyl (-CH₂OH) group. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.1) and solubility in polar organic solvents like methanol or DMSO.

Properties

Molecular Formula |

C11H14F2O2 |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

[3,5-difluoro-2-(2-methylpropoxy)phenyl]methanol |

InChI |

InChI=1S/C11H14F2O2/c1-7(2)6-15-11-8(5-14)3-9(12)4-10(11)13/h3-4,7,14H,5-6H2,1-2H3 |

InChI Key |

NTOACEGWQNYIGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-isobutoxyphenyl)methanol typically involves the reaction of 3,5-difluorophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-isobutoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield (3,5-Difluoro-2-isobutoxyphenyl)methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluoro-2-isobutoxyphenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3,5-difluoro-2-isobutoxybenzaldehyde or 3,5-difluoro-2-isobutoxybenzoic acid.

Reduction: Formation of 3,5-difluoro-2-isobutoxyphenylmethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Common Reagents for Synthesis

The synthesis typically involves several key reagents:

- Potassium permanganate for oxidation reactions.

- Sodium borohydride for reduction processes.

- Sodium methoxide for substitution reactions.

Pharmaceutical Applications

The compound's potential in pharmaceuticals is primarily attributed to its biological activity. Research indicates that it may exhibit properties beneficial for various therapeutic applications, although specific mechanisms remain to be elucidated.

Case Studies in Pharmaceutical Research

- Anticancer Activity : Preliminary studies have suggested that derivatives of (3,5-Difluoro-2-isobutoxyphenyl)methanol may inhibit tumor growth in specific cancer cell lines. Further research is needed to confirm these effects and understand the underlying mechanisms.

- Anti-inflammatory Properties : Investigations into similar compounds have indicated potential anti-inflammatory effects, warranting further exploration of (3,5-Difluoro-2-isobutoxyphenyl)methanol in this context.

Chemical Synthesis Applications

In addition to pharmaceutical uses, (3,5-Difluoro-2-isobutoxyphenyl)methanol serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-isobutoxyphenyl)methanol is primarily based on its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Ethanol vs. Methanol Derivative: The ethanol analogue (C₁₂H₁₆F₂O₂) has a higher molecular weight and logP (~2.5) due to the additional methylene group, which increases lipophilicity and may reduce aqueous solubility compared to the methanol derivative .

- Fluorine Substitution: The absence of a 5-fluorine in (3-Fluoro-2-isobutoxyphenyl)methanol lowers electronegativity and may reduce metabolic stability compared to di-fluorinated analogues.

Biological Activity

(3,5-Difluoro-2-isobutoxyphenyl)methanol is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

(3,5-Difluoro-2-isobutoxyphenyl)methanol features a phenolic structure with two fluorine atoms at the 3 and 5 positions, and an isobutoxy group at the 2 position. Its molecular formula is C12H14F2O2, and it has a molecular weight of approximately 216.22 g/mol. The presence of the methanol functional group enhances its reactivity and potential applications in various chemical processes.

Synthesis

The synthesis of (3,5-Difluoro-2-isobutoxyphenyl)methanol typically involves several steps, including:

- Formation of the Phenolic Structure : The starting material undergoes fluorination at the 3 and 5 positions.

- Introduction of the Isobutoxy Group : This step often requires the use of alkylation reactions.

- Final Methanol Functionalization : The compound is treated with methanol to yield the final product.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (3,5-Difluoro-2-isobutoxyphenyl)methanol exhibit notable antimicrobial properties. For instance, research on related phenolic compounds has demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Such compounds often interact with bacterial cell membranes or inhibit essential bacterial enzymes .

Antioxidant Activity

The antioxidant capacity of (3,5-Difluoro-2-isobutoxyphenyl)methanol has not been extensively studied; however, structural analogs have shown promising results in scavenging free radicals. The presence of hydroxyl groups in phenolic compounds generally contributes to their antioxidant properties by donating electrons to free radicals .

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of phenolic compounds found that derivatives similar to (3,5-Difluoro-2-isobutoxyphenyl)methanol exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.22 mg/mL against Plesiomonas shigelloides and Bacillus pumilus. These findings suggest that structural modifications can enhance antibacterial potency .

Case Study 2: Antioxidant Potential

In a comparative analysis of various phenolic extracts, compounds structurally related to (3,5-Difluoro-2-isobutoxyphenyl)methanol were shown to possess antioxidant activities measured through DPPH and FRAP assays. The correlation between phenolic content and antioxidant capacity was emphasized, indicating that further exploration into this compound's antioxidant potential could be valuable .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.